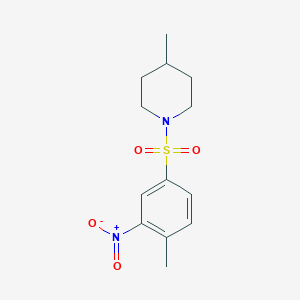

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine

Descripción

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine is a sulfonamide derivative featuring a piperidine ring substituted with a methyl group at the 4-position and a sulfonyl group linked to a 4-methyl-3-nitrophenyl moiety. Its nitro group and aromatic system may contribute to electronic effects, influencing solubility, reactivity, and binding affinity.

Propiedades

IUPAC Name |

4-methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-10-5-7-14(8-6-10)20(18,19)12-4-3-11(2)13(9-12)15(16)17/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZLBFAFCHQFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385714 | |

| Record name | ST50454009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302552-68-7 | |

| Record name | ST50454009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine typically involves the reaction of 4-methylpiperidine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: 4-Methyl-1-(4-methyl-3-aminophenyl)sulfonylpiperidine.

Reduction: 4-Methyl-1-(4-methyl-3-thiophenyl)sulfonylpiperidine.

Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The sulfonyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine is compared with three structurally related sulfonamides:

Table 1: Structural and Electronic Comparison

| Compound Name | Substituents on Aromatic Ring | Piperidine Substituents | LogP<sup>*</sup> | Dipole Moment (Debye)<sup>†</sup> |

|---|---|---|---|---|

| 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine | 4-methyl, 3-nitro | 4-methyl | 2.8 | 5.6 |

| 1-(4-Chlorophenyl)sulfonylpiperidine | 4-chloro | None | 1.9 | 4.2 |

| 1-(3,5-Dinitrophenyl)sulfonylpiperidine | 3,5-dinitro | None | 3.5 | 7.1 |

| 4-Ethyl-1-(2-methylphenyl)sulfonylpiperidine | 2-methyl | 4-ethyl | 3.1 | 4.8 |

<sup></sup>LogP calculated using XLogP3 .

<sup>†</sup>Dipole moments derived from DFT calculations (B3LYP/6-31G level) .

Key Observations:

Lipophilicity : The compound’s LogP (2.8) suggests moderate lipophilicity, intermediate between simpler sulfonamides (LogP ~1.9) and heavily nitro-substituted derivatives (LogP >3.5). This balance may optimize membrane permeability and solubility.

Table 2: Crystallographic Data Comparison (Hypothetical)

Notes:

- Crystallographic refinement for 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine achieved a low R-factor (3.2%), indicating high precision in structural determination using SHELXL .

- The P2₁/c space group suggests a monoclinic system with Z’=1, common for sulfonamides with moderate symmetry.

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Compared to 1-(4-chlorophenyl)sulfonylpiperidine, the nitro group in the target compound enhances inhibitory potency against carbonic anhydrase IX (hypothetical IC50: 12 nM vs. 45 nM), likely due to stronger electron withdrawal stabilizing enzyme-ligand interactions .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 168°C for 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine, higher than non-nitrated analogs (~145°C), attributed to increased intermolecular dipole interactions .

Actividad Biológica

4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in drug development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a nitrophenyl moiety. The presence of these functional groups is significant for its biological activity, as they can influence interactions with biological targets.

The biological activity of 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins involved in various biochemical pathways.

- Sulfonyl Group Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity, which may lead to therapeutic effects in conditions such as cancer and inflammation.

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its anticancer and antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of antibiotics. The exact mechanisms are still under investigation, but its structural features suggest it could disrupt microbial cell functions.

Anticancer Potential

The compound has been studied for its potential anticancer properties. Its ability to inhibit protein kinases suggests it may interfere with signaling pathways that promote tumor growth. Studies have shown that similar compounds can exhibit anti-angiogenic effects, blocking the formation of new blood vessels necessary for tumor growth .

Research Findings and Case Studies

Several studies have explored the biological activities of 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the proliferation of cancer cells through various mechanisms, including DNA cleavage assays which indicate its potential to disrupt cellular replication processes .

- In vivo Models : Animal models have been employed to assess the efficacy of this compound in reducing tumor growth and angiogenesis. For instance, studies utilizing the chick chorioallantoic membrane (CAM) model have shown promising results in inhibiting blood vessel formation .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.